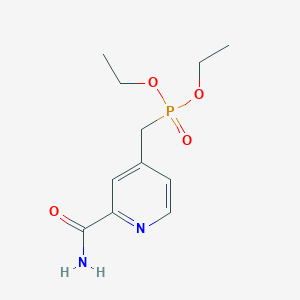
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide is a chemical compound with the molecular formula C12H9Cl2NO3S It is characterized by the presence of a pyridine ring substituted with a 2,6-dichlorophenyl group and a methylsulfonyl group, along with an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide typically involves the reaction of 2,6-dichlorobenzyl chloride with pyridine-1-oxide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dichlorophenyl)methylsulfonyl pyridine
- 2-(2,6-Dichlorophenyl)methylsulfonyl benzene
- 2-(2,6-Dichlorophenyl)methylsulfonyl thiophene
Uniqueness
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide is unique due to the presence of the oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60264-02-0 |
|---|---|
Molekularformel |
C12H9Cl2NO3S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-4-3-5-11(14)9(10)8-19(17,18)12-6-1-2-7-15(12)16/h1-7H,8H2 |
InChI-Schlüssel |
OFBBTMAIGSUJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[(quinolin-4-yl)methoxy]benzoate](/img/structure/B8647368.png)





![3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B8647415.png)


